molecular formula C26H25N5O3 B11237026 3-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide

3-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide

Cat. No.: B11237026
M. Wt: 455.5 g/mol
InChI Key: DFSPJICFMZXRRR-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of 4-methoxyphenylamine: This can be achieved by the reduction of 4-nitroanisole using a suitable reducing agent such as tin and hydrochloric acid.

    Synthesis of 4-[(4-methoxyphenyl)amino]-6-methylpyrimidine: This involves the reaction of 4-methoxyphenylamine with 6-methylpyrimidine-2-amine under specific conditions.

    Coupling Reaction: The final step involves the coupling of the intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present in intermediates) can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur, particularly on the benzamide and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of nitro groups results in corresponding amines.

Scientific Research Applications

3-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and possible interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and functional groups allows for various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzenamide, N-(4-methoxyphenyl)-: This compound shares structural similarities but lacks the pyrimidine ring.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in having methoxyphenyl groups but differs in the overall structure and functional groups.

    Benzamide, N-(4-bromophenyl)-3-methoxy-: Contains a bromine atom instead of the pyrimidine ring.

Uniqueness

3-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide is unique due to the presence of both methoxyphenyl and pyrimidine rings, which contribute to its distinct chemical and biological properties. The combination of these structural elements allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C26H25N5O3

Molecular Weight

455.5 g/mol

IUPAC Name

3-methoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide

InChI

InChI=1S/C26H25N5O3/c1-17-15-24(28-19-11-13-22(33-2)14-12-19)31-26(27-17)30-21-9-7-20(8-10-21)29-25(32)18-5-4-6-23(16-18)34-3/h4-16H,1-3H3,(H,29,32)(H2,27,28,30,31)

InChI Key

DFSPJICFMZXRRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)NC4=CC=C(C=C4)OC

Origin of Product

United States

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